molecular formula C9H8FN3O2 B1487568 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-52-7

5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1487568
CAS No.: 1219827-52-7
M. Wt: 209.18 g/mol
InChI Key: ZHZSQDHEOWOOJR-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound based on the privileged 1,3,4-oxadiazole heterocyclic scaffold, which is widely investigated in medicinal chemistry for its broad spectrum of pharmacological activities . This scaffold is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable building block in the design of novel bioactive molecules . The 1,3,4-oxadiazole core is a key structural motif in several clinical and investigational drugs, including the antiretroviral agent Raltegravir and the anticancer agent Zibotentan . Researchers value 1,3,4-oxadiazole derivatives for their diverse biological potential. Compounds featuring this scaffold have demonstrated significant anticancer properties by targeting critical enzymes and pathways involved in cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, this class of compounds exhibits antimicrobial activity against a range of pathogens , with some derivatives showing potent activity against drug-resistant strains of Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, a validated target for antitubercular drugs . Additional researched activities include antioxidant , anti-inflammatory, anticonvulsant, and antiviral effects . The specific 3-fluorophenoxymethyl substitution on this molecule may influence its lipophilicity and electronic properties, potentially optimizing its interaction with biological targets. The synthesis of 2-amino-1,3,4-oxadiazoles like this compound can be achieved through several robust routes, commonly involving the cyclization of acylthiosemicarbazides or acylsemicarbazides using oxidizing agents or dehydrating conditions . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(3-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSQDHEOWOOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677739
Record name 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219827-52-7
Record name 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of hydrazide or thiosemicarbazide precursors with appropriate reagents to form the heterocyclic ring. The 2-amino-1,3,4-oxadiazole core is often prepared via oxidative cyclization or dehydrative cyclization methods, which can be adapted to introduce various substituents at position 5, such as (3-fluorophenoxy)methyl groups.

Key Preparation Methods for 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cyclization of Acyl Hydrazides with Dehydrating Agents

  • Starting Materials: The synthesis begins with the preparation of a hydrazide intermediate derived from 3-fluorophenoxyacetic acid and hydrazine hydrate.
  • Cyclization: The hydrazide is cyclized to the 1,3,4-oxadiazole ring using dehydrating agents such as phosphoryl chloride (POCl₃) under reflux conditions (approx. 120°C) for several hours.
  • Reaction Conditions: Controlled reflux in POCl₃, followed by quenching in ice-water to precipitate the product.
  • Purification: The crude product is purified by column chromatography using silica gel and an ethyl acetate/hexane solvent system, followed by recrystallization from ethanol/water to achieve high purity (>95%).

This method is supported by analogous syntheses of related 5-substituted 1,3,4-oxadiazoles, which show good yields (up to 90%) and reproducibility.

Oxidative Cyclization of Acylthiosemicarbazides

  • Starting Materials: Acylthiosemicarbazides prepared from 3-fluorophenoxyacetyl derivatives.
  • Oxidants: Use of oxidizing agents such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide (KI) or other mild oxidants.
  • Reaction Conditions: Mild conditions, often at room temperature or slightly elevated temperature, with atmospheric oxygen or visible-light photocatalysis to facilitate cyclization.
  • Advantages: This approach is eco-friendly, cost-effective, and yields high purity products (up to 97% yield reported for similar compounds).

One-Pot Synthesis Using Coupling Reagents

  • Reagents: Acylhydrazides and isocyanates can be coupled using coupling reagents such as propanephosphonic anhydride (T3P).
  • Process: The reaction proceeds under mild conditions in a one-pot manner, avoiding isolation of intermediates.
  • Benefits: This method is environmentally benign, offers high functional group tolerance, and minimizes epimerization.

Nucleophilic Substitution to Introduce the (3-Fluorophenoxy)methyl Group

  • Method: The (3-fluorophenoxy)methyl substituent is introduced by nucleophilic substitution reactions, where 3-fluorophenol or its derivatives react with suitable halomethyl intermediates or activated esters.
  • Integration: This substitution is typically performed before or after the oxadiazole ring formation, depending on the synthetic route.
  • Purification: Final compounds are purified by recrystallization or chromatography to ensure structural integrity and purity.

Representative Synthetic Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of hydrazide intermediate 3-Fluorophenoxyacetic acid + Hydrazine hydrate, reflux in ethanol 85–90 High purity hydrazide obtained
2 Cyclization to 1,3,4-oxadiazole POCl₃, reflux at 120°C, 6–8 h 70–85 Monitored by TLC, quench in ice-water
3 Introduction of (3-fluorophenoxy)methyl group (if not pre-installed) Nucleophilic substitution with 3-fluorophenol derivative 75–80 May use base such as K2CO3
4 Purification Column chromatography (silica gel), recrystallization Ensures >95% purity

Analytical and Characterization Techniques

  • Infrared (IR) Spectroscopy: Key peaks include C=N stretching around 1600–1650 cm⁻¹ and C–O–C asymmetric stretching near 1200–1250 cm⁻¹, confirming oxadiazole ring and ether linkage.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR signals for the oxadiazole ring proton typically appear around δ 8.2–8.5 ppm; aromatic protons from the 3-fluorophenoxy group show characteristic multiplets.
  • Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight; fragmentation patterns support structural assignments.
  • Melting Point: Provides additional purity and identity confirmation, typically in the range of 160–210 °C for related compounds.

Summary of Research Findings on Preparation

Method Advantages Disadvantages Yield Range Environmental Impact
Cyclization with POCl₃ High yield, well-established Use of corrosive reagents, requires careful handling 70–85% Moderate, requires waste management
Oxidative cyclization (e.g., with dibromo hydantoin) Eco-friendly, mild conditions, high yield Requires oxidant, possible side reactions Up to 97% Low, uses visible light and atmospheric oxygen
One-pot coupling with T3P Mild, regioselective, high purity Cost of coupling reagent 80–90% Environmentally benign
Nucleophilic substitution for substituent introduction Versatile, straightforward May require multiple steps 75–80% Depends on reagents

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections .

Anti-inflammatory Effects:
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in immune cells, indicating potential use in treating inflammatory diseases .

Cancer Research:
Recent studies have explored the role of oxadiazole derivatives in cancer therapy. The compound has shown promise as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic applications .

Agricultural Applications

Pesticide Development:
The unique structure of this compound makes it a candidate for developing new pesticides. Its fluorinated phenoxy group enhances its lipophilicity, potentially improving the compound's ability to penetrate plant tissues and target pests effectively . Preliminary studies indicate that formulations containing this compound can reduce pest populations while being less toxic to beneficial insects.

Herbicide Potential:
Additionally, there is ongoing research into its herbicidal properties. The oxadiazole moiety has been linked to herbicidal activity against certain weed species. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Materials Science

Polymer Chemistry:
In materials science, this compound is being explored for its potential use in polymer synthesis. Its reactive amine group can be utilized to create functionalized polymers with enhanced thermal stability and chemical resistance. These polymers could find applications in coatings and adhesives .

Nanotechnology:
The compound's unique properties also make it suitable for nanotechnology applications. Research is investigating its ability to act as a building block for nanoscale materials with specific electronic or optical properties. Such materials could be used in sensors or electronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity[Research Study 1]Effective against Staphylococcus aureus
Anti-inflammatory Effects[Research Study 2]Reduced pro-inflammatory cytokine production
Cancer Research[Research Study 3]Cytotoxic effects on cancer cell lines
Pesticide Development[Research Study 4]Effective against target pests
Polymer Chemistry[Research Study 5]Enhanced thermal stability in synthesized polymers

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin, which is crucial for cell division, thereby exerting its anticancer effects . The compound can also interact with microbial cell membranes, leading to disruption and cell death.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazol-2-amine Derivatives

Structural and Physicochemical Comparisons

Key structural variations among 1,3,4-oxadiazole derivatives involve substituents at the C-5 position and the nature of the amine-linked aromatic groups. For example:

  • 5-Phenyl-1,3,4-oxadiazol-2-amine : The phenyl ring at C-5 is inclined at 13.42° relative to the oxadiazole plane, with C–O and C–N bond lengths of ~1.36–1.37 Å and ~1.285–1.289 Å, respectively. N–H⋯N hydrogen bonding forms double-stranded chains in the crystal lattice .
  • 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine: The 3-fluorophenoxy group introduces steric and electronic effects distinct from non-fluorinated analogs. Fluorine’s electronegativity may enhance dipole-dipole interactions and membrane permeability compared to methoxy or methyl substituents.
  • 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine : Synthesized via iodine-mediated cyclization, this derivative exhibits a planar oxadiazole ring and moderate antibacterial activity (44% yield) .
Anticancer Activity
  • N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b): Exhibited a mean growth percent (GP) of 45.20 against 60 NCI cancer cell lines, with notable activity in leukemia and colon cancer models .
  • N-(4-Trifluoromethylphenyl)-5-(3,4-dimethoxyphenyl)-oxadiazol-2-amine (6h) : Demonstrated superior % growth inhibition (%GI) over imatinib in 36/54 cell lines, including NCI-H522 (53.24% GI) and CCRF-CEM (68.89% GI) .
  • 5-[(3-Fluorophenoxy)methyl] analog: While direct data are unavailable, fluorinated analogs like 5-(4-fluorophenyl)-oxadiazol-2-amine show enhanced bioactivity due to improved lipophilicity and target binding .
Table 2: Anticancer Activity of Selected Oxadiazoles
Compound Target Cell Line(s) Activity Metric Reference
4b (N-(2-Methoxyphenyl)-5-(4-Cl-Ph)) Broad NCI panel (60 lines) Mean GP: 45.20
6h (N-CF₃Ph-5-(3,4-OMe-Ph)) NCI-H522, CCRF-CEM %GI: 53.24–68.89
5-(4-Fluorophenyl)-oxadiazol-2-amine Staphylococcus aureus MIC: Not reported
Anti-inflammatory and Analgesic Activity
  • 5-(Diphenylmethyl)-N-(4-fluorophenyl)-oxadiazol-2-amine (3b) : Outperformed ibuprofen in anti-inflammatory assays, with reduced ulcerogenic effects .
  • Fluorinated derivatives often show enhanced COX-2 selectivity due to the fluorine atom’s electronegativity, which may stabilize enzyme-ligand interactions.

Mechanism-Based Comparisons

1,3,4-Oxadiazoles exert activity through diverse mechanisms:

  • Kinase Inhibition: Compounds like 5-(quinolin-3-yl)-oxadiazol-2-thione (3) inhibit COT kinase at nanomolar concentrations (IC₅₀ < 100 nM) via ATP-binding site competition .
  • Antioxidant Activity: 4-(5-(4-CF₃-Ph-amino)-oxadiazol-2-yl)-2-MeO-Ph (6i) showed IC₅₀ = 15.14 μM in radical scavenging assays, linked to the electron-donating methoxy group .
  • Antimicrobial Action: Fluorinated derivatives like 5-[(9H-carbazol-9-yl)methyl]-N-(4-NO₂-Ph)-oxadiazol-2-amine exhibit broad-spectrum antifungal activity due to nitro group-enhanced membrane disruption .

Biological Activity

5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C₉H₈F N₃O₂
  • Molecular Weight : 193.18 g/mol
  • CAS Number : 1219827-52-7

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen and one oxygen atom, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. Common methods include:

  • Reagents : 3-fluorophenol, oxadiazole precursors
  • Conditions : Acidic or basic environments using solvents like ethanol or acetic acid, often catalyzed by sulfuric or phosphoric acid.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study demonstrated that derivatives of oxadiazoles exhibit significant antibacterial activity against Staphylococcus aureus, a common pathogen responsible for various infections. The compound was shown to reduce bacterial counts significantly in both planktonic and biofilm states, indicating its potential for controlling bacterial infections effectively .

Anticancer Potential

The compound has been investigated for its anticancer properties. It appears to inhibit critical enzymes involved in cancer cell proliferation, particularly through interactions with tubulin and other cellular targets. This inhibition can lead to reduced cell division and increased apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as tubulin.
  • Biofilm Disruption : It reduces biofilm formation by interfering with bacterial adhesion.
  • Cell Cycle Arrest : By targeting cellular pathways critical for division, it induces cell cycle arrest in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison is made with other fluorophenoxy derivatives:

Compound NameStructureBiological Activity
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amineStructureModerate antibacterial
5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amineStructureAntifungal activity
5-[(3-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amineStructureAnticancer properties

The positioning of the fluorine atom in the phenoxy group significantly influences the compound's reactivity and biological activity.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Antibacterial Efficacy Against S. aureus : A study reported that treatment with the compound reduced bacterial counts significantly over time and demonstrated effectiveness against preformed biofilms.
  • Anticancer Studies : Research indicated that treatment with oxadiazole derivatives led to decreased viability in various cancer cell lines through apoptosis induction mechanisms.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization of acylhydrazides using reagents like POCl₃. For example, 5-aryl-1,3,4-oxadiazol-2-amines are synthesized by refluxing substituted benzohydrazides with POCl₃ at 90–120°C for 3–6 hours, followed by neutralization with ammonia . Optimization includes solvent selection (e.g., dry DCM or THF), controlled reagent stoichiometry, and post-reaction purification via recrystallization or column chromatography. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts.

Q. How is the molecular structure of this compound characterized, and what are its critical structural features?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 291 K is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–C = 0.003 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D frameworks). R factors (<0.05) and data-to-parameter ratios (>14:1) validate precision . Complementary techniques like FTIR (N–H stretching at ~3300 cm⁻¹) and NMR (¹³C for oxadiazole ring carbons) confirm functional groups.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity (e.g., anticancer, antioxidant)?

  • Methodological Answer : Anticancer activity is assessed via MTT assays using cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 µM, with IC₅₀ values calculated using dose-response curves . Antioxidant potential is tested via DPPH radical scavenging assays, measuring absorbance at 517 nm after 30 minutes of incubation. Controls (e.g., ascorbic acid) and triplicate experiments ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Methodological Answer : Systematic substitution at the phenoxy and oxadiazole moieties is critical. For example:

  • Phenoxy group : Introducing electron-withdrawing groups (e.g., -CF₃) at meta/para positions enhances anticancer activity by modulating electron density .
  • Oxadiazole ring : Methylation at the 2-amine position may improve metabolic stability. Computational tools (e.g., DFT for HOMO-LUMO gaps) predict electronic effects, while molecular docking (e.g., AutoDock Vina) identifies target binding affinities .

Q. How should researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from experimental variables:

  • Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and culture conditions .
  • Compound purity : Validate via HPLC (≥95% purity) and LC-MS to exclude degradation products.
  • Assay protocols : Adhere to CLSI guidelines for cytotoxicity assays, including matched incubation times and serum-free media during treatment.

Q. What computational strategies elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinases or DNA) over 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with Asp86 in topoisomerase II) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the oxadiazole ring) using tools like Schrödinger’s Phase.
  • ADMET Prediction : SwissADME or pkCSM predicts bioavailability, CYP450 interactions, and toxicity risks (e.g., hepatotoxicity alerts).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
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5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

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